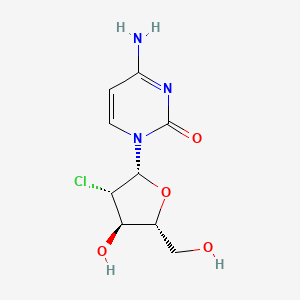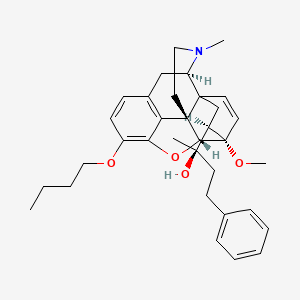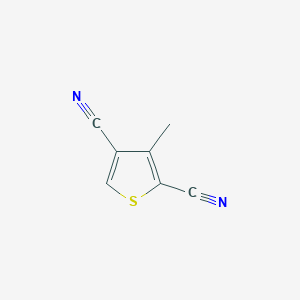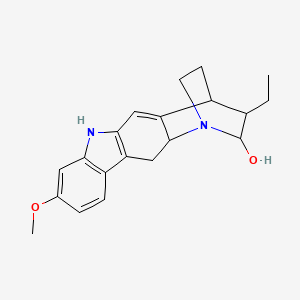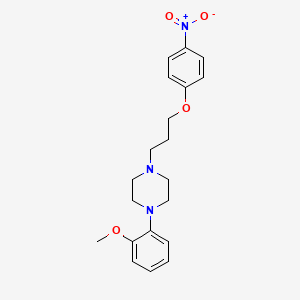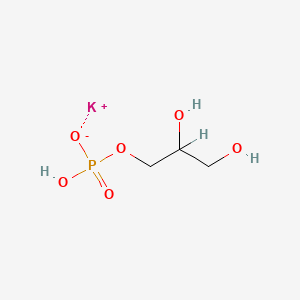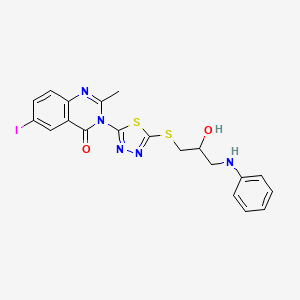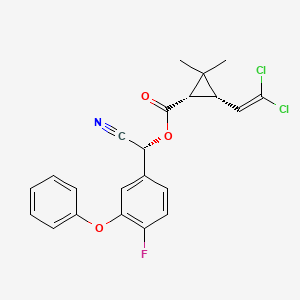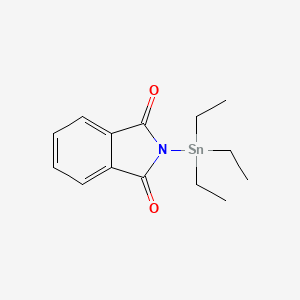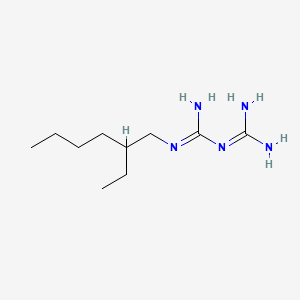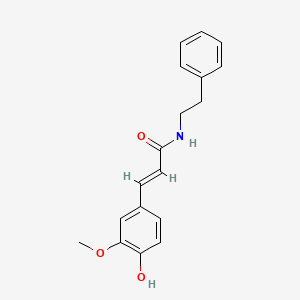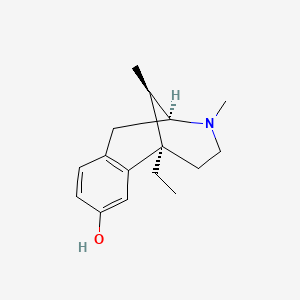
alpha-(+-)-2'-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan is a complex organic compound belonging to the benzomorphan class of chemicals. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl group attached to the benzomorphan skeleton. Benzomorphans are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzomorphan intermediate with appropriate alkyl halides under basic conditions. The hydroxy group can be introduced through selective oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ketone/aldehyde back to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted benzomorphans
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex benzomorphan derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxy group plays a crucial role in binding to these targets, while the methyl and ethyl groups contribute to the compound’s overall stability and bioavailability. The pathways involved may include modulation of signal transduction and inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan: Lacks the alpha-(±) configuration, resulting in different pharmacological properties.
2,9-Dimethyl-6-ethyl-6,7-benzomorphan: Lacks the hydroxy group, leading to reduced binding affinity and altered biological activity.
6-Ethyl-6,7-benzomorphan: Lacks both the hydroxy and methyl groups, resulting in significantly different chemical and biological properties.
The uniqueness of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
64023-71-8 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(1R,9S,13R)-1-ethyl-10,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H23NO/c1-4-16-7-8-17(3)15(11(16)2)9-12-5-6-13(18)10-14(12)16/h5-6,10-11,15,18H,4,7-9H2,1-3H3/t11-,15-,16+/m0/s1 |
InChI Key |
QGWPXULEDXWEKR-KNXALSJPSA-N |
Isomeric SMILES |
CC[C@@]12CCN([C@H]([C@@H]1C)CC3=C2C=C(C=C3)O)C |
Canonical SMILES |
CCC12CCN(C(C1C)CC3=C2C=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


